molecular formula C17H20N4O2 B8638795 Benzyl 4-(pyrimidin-4-yl-methyl)piperazine-1-carboxylate

Benzyl 4-(pyrimidin-4-yl-methyl)piperazine-1-carboxylate

Cat. No.: B8638795
M. Wt: 312.37 g/mol
InChI Key: QJDJKGRYORZPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(pyrimidin-4-yl-methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

benzyl 4-(pyrimidin-4-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H20N4O2/c22-17(23-13-15-4-2-1-3-5-15)21-10-8-20(9-11-21)12-16-6-7-18-14-19-16/h1-7,14H,8-13H2

InChI Key

QJDJKGRYORZPBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC=NC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 0.20 g (1.8 mmol) of 1-(pyrimidin-4-yl)methanamine and 0.61 g (2.2 mmol) benzyl bis(2-chloroethyl)carbamate in 4 mL anhydrous diethylene glycol dimethyl ether was added 3.20 mL (18.3 mmol) of N,N-diisopropylethylamine and 0.05 g (0.40 mmol) of sodium iodide. The resulting solution was heated to 150° C. for 6 h. After cooling to ambient temperature, 12 mL of methanol was added to the mixture followed by 250 mL of diethyl ether. The resulting white precipitate was isolated by vacuum filtration while washing with diethyl ether. Diluted the solid with 100 mL of saturated sodium bicarbonate and extracted the aqueous solution with ethyl acetate (3×100 mL). The combined organic layers were dried with magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound as a white solid which was used without further purification. LC/MS: m/z (ES) 313.1 (MH)+.
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0.2 g
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250 mL
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12 mL
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